Selenium vs. Sulfur in Radical Rearrangement
(Trichloromethyl)selanyl (CAS 37826-07-6), as a selenium-based reagent, facilitates a unique synthetic pathway that is not accessible to its sulfur analog, trichloromethanesulfenyl chloride. In the context of free-radical addition to alkenes, the selenium adduct (e.g., a 2-phenylseleno-1-trichloromethylalkane) can be oxidized to a selenoxide, which then undergoes a [2,3]-sigmatropic rearrangement in the presence of water or amines to yield α,β-unsaturated carboxylic acids or amides, respectively [1]. This quantitative transformation sequence is a direct consequence of the selenium atom's properties. In contrast, sulfur analogs generally do not undergo this rearrangement, instead leading to different products (e.g., sulfoxides or sulfones), thereby limiting their utility for this specific carboxylation strategy.
| Evidence Dimension | Post-addition Rearrangement Capability |
|---|---|
| Target Compound Data | Enables [2,3]-sigmatropic rearrangement of selenoxides to yield α,β-unsaturated carboxylic acids or amides. |
| Comparator Or Baseline | Trichloromethanesulfenyl chloride (CCl₃SCl) - Does not undergo a similar rearrangement; leads to sulfoxides/sulfones. |
| Quantified Difference | Access to distinct product classes (unsaturated acids/amides) via a unique selenium-dependent pathway. |
| Conditions | Free-radical addition to alkenes, followed by oxidation (e.g., with H₂O₂) and rearrangement in the presence of water or diethylamine. |
Why This Matters
This differential capability is critical for synthetic routes where the introduction of a carboxyl or amide group is required following a radical addition, making the selenium reagent essential for achieving this specific transformation.
- [1] Back, T. G., & Minksztym, K. (1997). The free-radical addition of phenyl trichloromethyl selenide to alkenes: a new method for the regioselective carboxylation of alkenes. Chemical Communications, (18), 1759-1760. DOI: 10.1039/a704153e View Source
